molecular formula C6H3Cl2IO B1410472 2,5-Dichloro-3-iodophenol CAS No. 1803809-27-9

2,5-Dichloro-3-iodophenol

Cat. No. B1410472
M. Wt: 288.89 g/mol
InChI Key: RZDQKOWZPPMAAW-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-iodophenol (DCIP) is an organic compound with the chemical formula C₆H₃Cl₂IO . It has gained significant attention in both the fields of chemistry and biology due to its unique properties and potential applications .


Molecular Structure Analysis

The molecular structure of DCIP consists of a phenolic ring with two chlorine atoms (at positions 2 and 5) and an iodine atom (at position 3). The arrangement of these halogens significantly influences its reactivity and biological properties. The compound’s molecular weight is approximately 288.9 g/mol .


Chemical Reactions Analysis

DCIP can participate in various chemical reactions, including substitution, oxidation, and coupling reactions. Its halogen atoms make it susceptible to nucleophilic substitution, while the phenolic hydroxyl group allows for oxidative transformations. Researchers have investigated its behavior under different reaction conditions and explored its utility as a reagent in organic synthesis .


Physical And Chemical Properties Analysis

  • Stability : DCIP is relatively stable under ambient conditions but may degrade upon exposure to light, heat, or reactive chemicals .

Safety And Hazards

  • Precautionary Statements : Follow safety guidelines, including wearing appropriate protective gear (PPE), avoiding inhalation or ingestion, and storing DCIP away from incompatible materials .

properties

IUPAC Name

2,5-dichloro-3-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2IO/c7-3-1-4(9)6(8)5(10)2-3/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDQKOWZPPMAAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)Cl)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-3-iodophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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